molecular formula C13H16O3 B1353158 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID CAS No. 55379-96-9

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID

Cat. No.: B1353158
CAS No.: 55379-96-9
M. Wt: 220.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-N
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Description

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID is an organic compound with the molecular formula C₁₃H₁₆O₃. It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the butoxy group into a more oxidized form, such as a carboxylic acid.

    Reduction: Reduction reactions can target the acrylic acid moiety, potentially converting it into an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and industrial processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)acrylic acid
  • 3-(4-Ethoxyphenyl)acrylic acid
  • 3-(4-Propoxyphenyl)acrylic acid

Uniqueness

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415303
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55379-96-9
Record name (E)-3-(4-butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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